Sodium 2-methylprop-2-ene-1-sulfonate

Polymer chemistry Reactivity ratios Acrylonitrile copolymers

Formulators requiring predictable radical polymerization kinetics face variability from allyl monomers that generate mixed head/tail radical species, compromising batch-to-batch molecular weight consistency. SMAS (CAS 1561-92-8) eliminates this problem via exclusive monomer-head radical selectivity, yielding narrower molecular weight distribution and reproducible copolymer architecture. • +40% wear resistance, +1-2 pencil hardness grades, +25 pp gloss retention at 2000 h QUV with 1% SMAS addition in waterborne coatings. • TiO₂ pigment dispersion stability extended from 7 days to >90 days, enabling long-shelf-life formulations. • Optimized for calcium sulfate scale inhibition in MSF/MED thermal desalination at 125°C; molar mass 2000-2500 g·mol⁻¹ recommended. Supplied as ≥98% purity white crystalline powder; bulk and research quantities available.

Molecular Formula C4H8NaO3S
Molecular Weight 159.16 g/mol
CAS No. 1561-92-8
Cat. No. B075452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-methylprop-2-ene-1-sulfonate
CAS1561-92-8
Synonymsmethallyl sulfonate
sodium methallyl sulfonate
sodium methylallyl sulfonate
Molecular FormulaC4H8NaO3S
Molecular Weight159.16 g/mol
Structural Identifiers
SMILESCC(=C)CS(=O)(=O)O.[Na]
InChIInChI=1S/C4H8O3S.Na/c1-4(2)3-8(5,6)7;/h1,3H2,2H3,(H,5,6,7);
InChIKeyJLTXCMGMFWIRAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SMAS Product Overview


Sodium 2-methylprop-2-ene-1-sulfonate (SMAS, CAS 1561-92-8) is an anionic vinyl-type sulfonate monomer featuring a methallyl double bond (CH₂=C(CH₃)CH₂-) and a sodium sulfonate group (-SO₃Na), with molecular formula C₄H₇NaO₃S and molecular weight 158.15 g/mol [1]. The compound is a white to off-white hygroscopic crystalline powder, freely soluble in water, and stable under high-temperature and hydrolytic conditions [2]. SMAS functions as a functional comonomer that introduces sulfonate groups into polymer backbones, imparting hydrophilicity, ionic charge, and dispersibility [3]. Its commercial significance lies in its dual functionality—the polymerizable vinyl group enables free-radical copolymerization with diverse monomers, while the sulfonate group provides strong anionic character and water compatibility [4].

1 Free-radical copolymerizable vinyl monomer for sulfonate incorporation
2 Imparts hydrophilicity, ionic charge, and dispersibility to polymer backbones
3 Compatible with acrylics, acrylates, acrylonitrile, and diverse comonomer systems

SMAS Substitution Limitations


Sodium 2-methylprop-2-ene-1-sulfonate (SMAS) differs fundamentally from sodium allyl sulfonate (SAS, CAS 2495-39-8) due to the presence of a methyl substituent at the α-position of the allyl group (CH₂=C(CH₃)CH₂- vs. CH₂=CH-CH₂-), which alters polymerization kinetics and radical stability [1]. Unlike SAS, which is more reactive but less thermally stable, SMAS demonstrates controlled degradative chain transfer behavior that modulates molecular weight distribution in copolymerization [2]. Compared to 2-acrylamido-2-methylpropanesulfonic acid (AMPS), SMAS lacks the acrylamido spacer, resulting in a more compact sulfonate placement and distinct solubility and chelation properties [3]. These structural differences manifest in quantifiable divergence across reactivity ratios, scale inhibition efficacy, thermal stability, coating durability, and radical formation selectivity—making generic substitution without reformulation untenable [4].

SAS α-Methyl substitution alters polymerization kinetics and radical stability; direct replacement may shift molecular weight distribution.
AMPS Lacks acrylamido spacer; sulfonate placement, solubility, and chelation properties differ; may require reformulation.
Solvent medium Reactivity ratios are medium-dependent; substitution without solvent adjustment may alter copolymer composition control.

SMAS Quantitative Differentiation


Reactivity Ratio Variation Across Media

In copolymerization with acrylonitrile (AN) at 45°C, SMAS exhibits medium-dependent reactivity ratios that directly influence copolymer composition control. The reactivity ratios for AN (r₁) and SMAS (r₂) in aqueous solution at pH 7 are r₁=0.85 and r₂=0.50, indicating preferential AN incorporation; conversely, in DMSO at pH 7, the values shift to r₁=0.45 and r₂=1.50, demonstrating pronounced SMAS preference [1]. This 3-fold difference in r₂ between aqueous and organic media provides formulation flexibility unavailable with sodium allyl sulfonate (SAS), which lacks the methyl group that modulates electron distribution and solvent sensitivity [2].

Reactivity Ratios
Head-to-head
r₂(SMAS) 0.50 (aq) → 1.50 (DMSO) with acrylonitrile
Medium-tunable incorporation control
3× shift in SMAS preference; 45°C, pH 7
Polymer chemistry Reactivity ratios Acrylonitrile copolymers

Calcium Sulfate Scale Inhibition in Thermal Desalination

Nine acrylic acid-co-sodium methallyl sulfonate copolymers were systematically evaluated as calcium sulfate scale inhibitors at 125°C under thermal desalination conditions [1]. The study demonstrated that molar mass, rather than degree of sulfonation, was the primary determinant of antiscalant efficacy. Copolymers with molar mass 2000–2500 g·mol⁻¹ exhibited greatest mitigation of calcium sulfate precipitation regardless of sulfonate content (10–30 mol%) [2]. Notably, a 30% sulfonated copolymer of molar mass 4500 g·mol⁻¹ performed appreciably better than other polymers of similar molar mass, establishing a structure–property relationship for formulation optimization [3].

Scale Inhibition
Reported
Molar mass, not sulfonate content, drives efficacy at 125°C
Supports thermal desalination formulation
Optimal 2000–2500 g·mol⁻¹; P-MAC unit
Water treatment Scale inhibition Thermal desalination

Coating Durability and Wear Resistance

In waterborne coating systems, SMAS functions as a multifunctional additive with quantified performance enhancements. The copolymerization of SMAS with acrylate monomers proceeds with reactivity ratios r₁=0.68 and r₂=1.12, demonstrating favorable incorporation characteristics [1]. At 1% SMAS addition, QUV aging tests show gloss retention improvement from 60% to 85% after 2000 hours [2]. Concurrently, pencil hardness improves by 1–2 grades and wear resistance increases by 40% [3]. Additionally, SMAS increases crosslink density in UV-curing systems by 15–25% [4].

Coating Durability
Head-to-head
+40% wear resistance, +25 pp gloss retention at 1% SMAS
Supports coating additive selection
QUV 2000 h; TiO₂ stability >90 days
Coatings Waterborne coatings Polymer additives

Radical Addition Site Selectivity

Electron spin resonance (ESR) studies of radical addition to methallyl and allyl monomers reveal distinct radical stabilization patterns [1]. For methallyl monomers including sodium methallyl sulfonate (SMAS), only monomer head radicals are observed (H₂N· and HO· added exclusively to the monomer tail) [2]. In contrast, allyl monomers produce appreciable amounts of monomer tail radicals in addition to head radicals [3]. This difference in radical site selectivity originates from the methyl substituent at the α-position of the methallyl double bond, which alters electron distribution and steric environment compared to unsubstituted allyl monomers [4].

Radical Selectivity
Head-to-head
SMAS: exclusive head radicals; Allyl: dual radical species
Predictable kinetics; narrower MWD
ESR spectroscopy, redox initiation
Radical polymerization ESR spectroscopy Monomer reactivity

SMAS Industrial Applications


Thermal Desalination Scale Inhibitor

Based on the direct head-to-head comparison data in Section 3, SMAS-containing acrylic acid copolymers are optimized for calcium sulfate scale inhibition in multi-stage flash (MSF) and multiple-effect distillation (MED) thermal desalination plants operating at 125°C [1]. Formulators should prioritize SMAS copolymers with molar mass 2000–2500 g·mol⁻¹ for maximum calcium sulfate precipitation mitigation, as this molar mass range proved optimal regardless of sulfonate content (10–30 mol%) [2]. For applications requiring higher molecular weight polymers, a 30% sulfonated SMAS copolymer of molar mass 4500 g·mol⁻¹ demonstrates superior threshold effect compared to polymers of similar molar mass [3].

Waterborne Coating Durability and Stability

Section 3 evidence establishes SMAS as a multifunctional coating additive delivering quantified durability improvements: +40% wear resistance, +1–2 pencil hardness grades, and +25 percentage points gloss retention at 2000 h QUV aging with 1% SMAS addition [4]. For TiO₂ pigment dispersions, SMAS treatment extends storage stability from 7 days to >90 days, addressing a critical formulation challenge in waterborne coatings [5]. These performance metrics support SMAS selection for high-solids (>65% volume solids) and low-VOC waterborne systems where traditional nonylphenol ethoxylate (NPEO) alternatives are being phased out [6].

Acrylonitrile Copolymer Fiber Dyeability

The reactivity ratio data from Section 3 enables precise control over AN–SMAS copolymer composition. In aqueous polymerization media at pH 7, r₁(AN)=0.85 and r₂(SMAS)=0.50, favoring AN incorporation and enabling homogeneous incorporation of sulfonate groups at controlled levels [7]. This predictable incorporation translates to polyacrylonitrile fibers with improved cationic dye uptake and heat resistance [8]. The medium-dependent reactivity (r₂ increases 3× in DMSO) provides formulators with solvent-based process flexibility when aqueous polymerization is unsuitable [9].

Predictable Radical Polymerization Kinetics

ESR evidence from Section 3 demonstrates that SMAS produces exclusively monomer head radicals upon radical addition, in contrast to allyl monomers which generate both head and tail radical species [10]. This exclusive radical site selectivity eliminates competing propagation pathways, yielding more predictable polymerization kinetics and narrower molecular weight distribution. This property is particularly valuable in precision polymer synthesis where batch-to-batch consistency and controlled molecular architecture are critical procurement considerations [11].

Application
Selection Property
Validation Focus
Thermal desalination scale inhibition
Molar mass-optimized copolymer composition
Calcium sulfate precipitation mitigation at 125°C
Waterborne coating durability
Multifunctional additive performance profile
QUV aging and wear resistance endpoints
Acrylonitrile copolymer fiber dyeability
Medium-tunable reactivity ratio control
Sulfonate incorporation and dye uptake
Predictable radical polymerization
Exclusive head-radical selectivity
Molecular weight distribution control

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